![molecular formula C13H16N2O3 B14908067 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a benzo[d]oxazole moiety linked to a tetrahydro-2H-pyran-4-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of Benzo[d]oxazole Intermediate: The benzo[d]oxazole moiety can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.
Linking to Tetrahydro-2H-pyran-4-ol: The benzo[d]oxazole intermediate is then reacted with a suitable aldehyde or ketone to form the desired linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-(benzo[d]oxazol-2-yl)ethanol and 2-(benzo[d]oxazol-2-yl)acetic acid share structural similarities.
Tetrahydro-2H-pyran Derivatives: Compounds like tetrahydro-2H-pyran-4-amine and tetrahydro-2H-pyran-4-carboxylic acid are structurally related.
Uniqueness
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the benzo[d]oxazole and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-[(1,3-benzoxazol-2-ylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-13(5-7-17-8-6-13)9-14-12-15-10-3-1-2-4-11(10)18-12/h1-4,16H,5-9H2,(H,14,15) |
Clave InChI |
BCVMDQHMNDIRTR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC2=NC3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)



![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
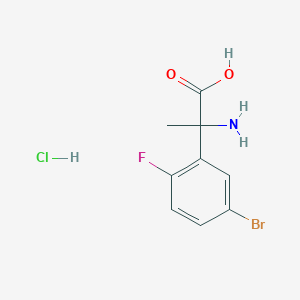
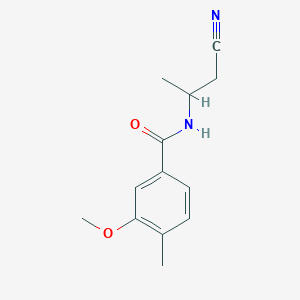

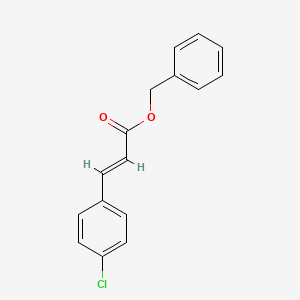
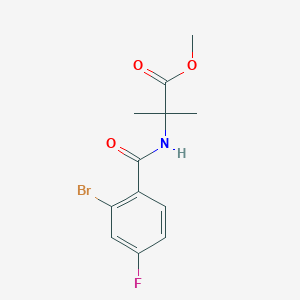
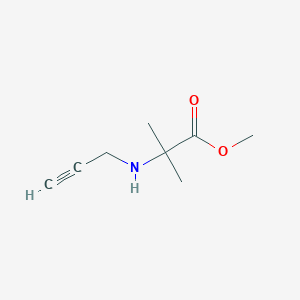
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

